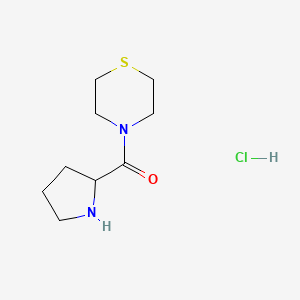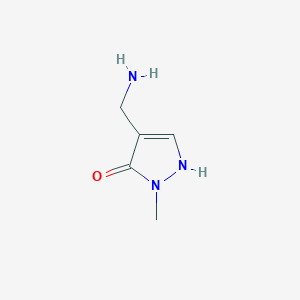
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2OS·HCl It is a derivative of pyrrolidine and thiomorpholine, which are both nitrogen-containing heterocycles
Preparation Methods
The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate the interactions of nitrogen-containing heterocycles with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and may exhibit similar chemical reactivity.
Other nitrogen-containing heterocycles: Compounds like piperidine or morpholine derivatives can be compared in terms of their chemical properties and applications.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not found in its individual components.
Properties
CAS No. |
1840511-51-4 |
|---|---|
Molecular Formula |
C9H17ClN2OS |
Molecular Weight |
236.76 g/mol |
IUPAC Name |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2OS.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H |
InChI Key |
XOVYRIUPUNUMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCSCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)






